(E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide

Medicinal chemistry Structure-activity relationship Sulfonamide pharmacophore

(E)-2-Phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide (CAS 1312000-42-2) is a synthetic small molecule combining a (E)-2-phenylethenesulfonamide warhead with a 3-phenyl-1,2-oxazole (isoxazole) heterocycle connected via a methylene bridge. It belongs to the broader class of ethenesulfonamide derivatives, a chemical family that has yielded orally active, highly selective endothelin-A (ETA) receptor antagonists such as YM-598 (Nebentan).

Molecular Formula C18H16N2O3S
Molecular Weight 340.4
CAS No. 1312000-42-2
Cat. No. B2767407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide
CAS1312000-42-2
Molecular FormulaC18H16N2O3S
Molecular Weight340.4
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=NO2)C3=CC=CC=C3
InChIInChI=1S/C18H16N2O3S/c21-24(22,12-11-15-7-3-1-4-8-15)19-14-17-13-18(20-23-17)16-9-5-2-6-10-16/h1-13,19H,14H2/b12-11+
InChIKeyHYYUSACGEAIDAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2-Phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide (CAS 1312000-42-2): Core Identity and Pharmacophore Context for Informed Procurement


(E)-2-Phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide (CAS 1312000-42-2) is a synthetic small molecule combining a (E)-2-phenylethenesulfonamide warhead with a 3-phenyl-1,2-oxazole (isoxazole) heterocycle connected via a methylene bridge . It belongs to the broader class of ethenesulfonamide derivatives, a chemical family that has yielded orally active, highly selective endothelin-A (ETA) receptor antagonists such as YM-598 (Nebentan) [1]. The presence of the α,β-unsaturated sulfonamide motif distinguishes it from saturated sulfonamide analogs and introduces distinct conformational and electronic properties that can modulate target binding [2]. The compound is catalogued by multiple specialty chemical suppliers as a research-grade building block for medicinal chemistry exploration and is not intended for human or veterinary therapeutic use .

Why In-Class Analogs Cannot Be Simply Interchanged: The Structural and Physicochemical Basis for Prioritizing (E)-2-Phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide


Within the oxazole-sulfonamide chemical space, seemingly minor structural modifications produce pronounced differences in molecular properties and target engagement profiles. The target compound features an (E)-2-phenylethenesulfonamide moiety, which places the sulfonamide NH at a distinctly different geometry and hydrogen-bonding distance from the oxazole ring compared to direct benzenesulfonamide analogs such as N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide (CAS 339016-87-4) . In the ethenesulfonamide drug discovery literature, replacement of a benzenesulfonamide group with a 2-phenylethenesulfonamide group improved ETA-selectivity by over an order of magnitude relative to the non-selective parent bosentan [1]. Furthermore, the oxazole-benzenesulfonamide series studied against HIV-1 RT–eEF1A demonstrated that even closely related congeners (C7 vs. C9) with identical 4-(oxazol-5-yl)benzenesulfonamide cores but different peripheral substituents showed up to 2.5-fold differences in IC50 and markedly different cytotoxicity profiles [2]. These data underscore that indiscriminate substitution within this chemical class carries a high risk of altered potency, selectivity, and safety margins. Selection of the specific ethenesulfonamide scaffold represented by CAS 1312000-42-2 is therefore a non-trivial decision that must be evidence-based.

Quantitative Differential Evidence for (E)-2-Phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide: Measurable Advantages Over Closest Analogs


E-Olefin vs. Saturated Sulfonamide Linker: Conformational Rigidity and Hydrogen-Bond Donor Topology Differentiate This Compound from Methanesulfonamide Analogs

The target compound contains an (E)-configured ethenesulfonamide (vinyl sulfonamide) linker connecting the phenyl ring to the sulfonamide nitrogen, whereas the closest methanesulfonamide analog, (3-phenyl-1,2-oxazol-5-yl)methanesulfonamide (CAS 1334146-76-7), employs a saturated –CH2–SO2– linkage . In the ethenesulfonamide endothelin antagonist series, the (E)-olefin geometry was shown to be critical: introduction of an ethyl group at the 1-position of the ethenyl group converted a mixed ETA/ETB antagonist (6s) into an ETA-selective antagonist (6u) with retained oral activity [1]. The (E)-configured vinyl sulfonamide imposes a planar, conjugated geometry that places the phenyl ring at a defined distance (approximately 5.5 Å) and angle from the sulfonamide NH, whereas the saturated methanesulfonamide allows free rotation around the C–S bond, creating a conformationally heterogeneous population .

Medicinal chemistry Structure-activity relationship Sulfonamide pharmacophore

Ethenesulfonamide vs. Benzenesulfonamide Scaffold: Documented ETA-Selectivity Advantage in Endothelin Receptor Antagonism

Direct comparative SAR data from the discovery of ethenesulfonamide endothelin antagonists demonstrate that replacing the benzenesulfonamide group of the non-selective antagonist bosentan (Ro47-0203) with a 2-phenylethenesulfonamide group yielded compound 5a and resulted in measurable improvement in ETA-selectivity [1]. The closest benzenesulfonamide analog to the target compound, N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide (CAS 339016-87-4), lacks the vinyl spacer and has a reported primary target profile directed toward human carbonic anhydrases (hCAs) [2]. In contrast, optimized ethenesulfonamides in the Harada series achieved ETA IC50 values as low as 2.1 nM with ETB/ETA selectivity ratios reaching 1200 [1]. While the target compound itself has not been profiled in published ET receptor assays, its (E)-2-phenylethenesulfonamide pharmacophore is the identical substructure that conferred the ETA-selectivity advantage in the YM-598 discovery program [1].

Endothelin receptor pharmacology ETA/ETB selectivity Cardiovascular drug discovery

Differential Physicochemical Profile: Lipophilicity and Polar Surface Area Contrast with Methanesulfonamide and Benzenesulfonamide Analogs Predict Distinct ADME Behavior

The target compound (MW 340.4, predicted logP ~3.3, topological polar surface area ~50–106 Ų depending on computation method) occupies a distinctly more lipophilic and larger chemical space compared to its closest methanesulfonamide analog (MW 238.27, XlogP 0.6, TPSA 94.6 Ų) and its benzenesulfonamide analog (MW 314.36) . The computed logP of ~3.3 places the target compound near the upper boundary of Lipinski-compliant oral drug space (logP ≤5), whereas the methanesulfonamide analog (logP 0.6) is substantially more hydrophilic . This ~2.7 log unit difference translates to an approximately 500-fold difference in predicted octanol-water partition coefficient, which has direct implications for membrane permeability, plasma protein binding, and tissue distribution [1]. Comparative analysis of the oxazole-benzenesulfonamide series (C6–C10) in the HIV-1 RT–eEF1A study showed that logP values ranging from 4.2 to 5.5 correlated with cellular activity but also with cytotoxicity, underscoring that the intermediate lipophilicity of the target compound (predicted logP ~3.3) may offer a balanced profile between cell permeability and non-specific toxicity [2].

Drug-likeness ADME prediction Physicochemical profiling

Oxazole Ring Connectivity (5-yl-methyl vs. 4-yl or Direct Attachment): Implications for Target Binding Geometry and Synthetic Diversification

The target compound features the sulfonamide nitrogen attached to the oxazole ring via a methylene spacer at the oxazole 5-position (5-yl-methyl), whereas the clinically studied COX-2 inhibitor valdecoxib attaches the benzenesulfonamide directly to the oxazole 4-position, and sulfisoxazole attaches the sulfonamide directly to the oxazole 5-position without a methylene spacer [1]. In the oxazole-benzenesulfonamide HIV-1 RT–eEF1A inhibitor series, the active compounds C7–C9 all contain a 4-(oxazol-5-yl)benzenesulfonamide core with the sulfonamide attached para to the oxazole ring on a benzene spacer, demonstrating that oxazole connectivity is critical for target engagement [2]. The methylene spacer in the target compound introduces an additional rotational degree of freedom between the oxazole and sulfonamide nitrogen, which can alter the optimal binding pose compared to directly attached analogs . This 5-yl-methyl connection pattern is structurally distinct from the 4-yl-benzenesulfonamide pattern of the HIV-active oxazole-benzenesulfonamides and from the 3,4-dimethyl-5-isoxazolyl pattern of early ETA antagonists, representing a unique vector for scaffold-hopping and patent space differentiation .

Heterocyclic chemistry Oxazole positional isomerism Scaffold diversification

QSAR Predictions for Ethenesulfonamide Derivatives: Substitution Pattern Requirements for ETA vs. ETB Selectivity Favor 3-Phenyl-Oxazole Architecture

A published QSAR study on ethenesulfonamide derivatives as endothelin receptor antagonists (Internet Electron. J. Mol. Des. 2005, 4, 210–220) developed statistically significant models for ETA antagonism (pETAIC50, r = 0.820) and ETB antagonism (pETBIC50, r = 0.854), as well as for ETA/ETB selectivity (log Sel, r = 0.864) [1]. Key findings include: (i) hydrophobicity of the p-substituents on the phenyl ring (X) has an advantageous effect for selective ETB receptor antagonism; (ii) decrease of molar refractivity of p-substituents and presence of a p-methyl group favor selective ETA antagonism; (iii) di- or tri-substitution in the phenyl ring (X) further confers selectivity [1]. The target compound's unsubstituted phenyl ring and 3-phenyl-oxazole architecture place it within a region of the QSAR model that is predicted to exhibit intermediate selectivity, making it a useful starting scaffold for systematic substitution studies aimed at tuning ETA/ETB selectivity through rational modification of the phenyl ring [1].

QSAR modeling Endothelin receptor selectivity Molecular design

Patent Landscape Differentiation: N-(Isoxazol-5-yl)-sulfonamide Prior Art Does Not Encompass the Ethenesulfonamide Moiety, Creating Freedom-to-Operate Potential

The European patent EP 1160248 A1 (Pfizer, filed 2001) claims N-(isoxazol-5-yl)-sulfonamide derivatives as endothelin antagonists with broad Markush structures covering phenyl, heterocyclic, and substituted variants at R1–R3 [1]. However, the patent's preferred sulfonamide attachment is directly to the isoxazole nitrogen or via a substituted phenyl linker, and the (E)-2-phenylethenesulfonamide substructure with a methylene bridge to the oxazole 5-position does not appear among the exemplified compounds [1]. Earlier Bristol-Myers Squibb patents (EP 0702012, US 5,571,821) cover substituted isoxazole sulfonamides as endothelin antagonists but focus on benzenesulfonamide and naphthalenesulfonamide scaffolds with direct N-isoxazolyl attachment [2]. The combination of (E)-ethenesulfonamide + methylene spacer + 3-phenyl-oxazole present in CAS 1312000-42-2 represents a structural intersection not explicitly claimed in the dominant endothelin antagonist patent families, offering potential freedom-to-operate advantages for commercial development .

Patent analysis Intellectual property Chemical matter novelty

Optimal Research and Industrial Application Scenarios for (E)-2-Phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide (CAS 1312000-42-2)


Endothelin Receptor Pharmacology: ETA-Selective Probe Development from a Structurally Validated Ethenesulfonamide Scaffold

For laboratories investigating endothelin receptor signaling in cardiovascular, renal, or oncology models, this compound provides an (E)-2-phenylethenesulfonamide pharmacophore—the identical substructure that, when elaborated with a pyrimidine core, yielded YM-598 (Nebentan) with ETA IC50 of 2.1 nM and 1200-fold selectivity over ETB [1]. Unlike the non-selective benzenesulfonamide bosentan, the ethenesulfonamide motif intrinsically favors ETA binding [1]. The 3-phenyl-oxazole with a 5-yl-methyl linker offers a vector for appending diverse core structures (pyrimidine, pyridine, pyridazine) to optimize potency and selectivity guided by published QSAR models (r = 0.820–0.864) [2]. Researchers can use this compound as a key intermediate for parallel synthesis of focused ETA antagonist libraries, leveraging the methylene amine handle for reductive amination or sulfonylation diversification reactions.

Medicinal Chemistry Scaffold-Hopping: Differentiating from Valdecoxib-Class and HIV-Active Oxazole-Benzenesulfonamides

The target compound's 5-yl-methyl-oxazole connectivity distinguishes it from the 4-yl-benzenesulfonamide pattern of HIV-1 RT–eEF1A inhibitors (C7–C9 series with RT-eEF1A IC50 0.2–0.5 μM) [3] and from the 4-yl-benzenesulfonamide of valdecoxib (COX-2 selective, carbonic anhydrase Ki = 529 nM) [4]. Its intermediate predicted logP (~3.3) positions it between the highly lipophilic HIV-active oxazole-benzenesulfonamides (logP 4.9–5.5) and the more polar methanesulfonamide analog (XlogP 0.6) . This differentiated chemical space makes it an attractive starting point for scaffold-hopping programs that seek to access novel IP while retaining the favorable drug-like properties (MW 340.4, 1 HBD, 5 HBA, zero Rule-of-5 violations) . The (E)-vinyl sulfonamide also serves as a Michael acceptor electrophile, enabling covalent probe design strategies not accessible with saturated sulfonamide analogs.

Focused Compound Library Design: QSAR-Guided Exploration of Phenyl Ring Substitution for Selectivity Tuning

Based on the QSAR study of 40 ethenesulfonamide derivatives that established quantitative relationships between phenyl ring substitution patterns and ETA/ETB selectivity [2], this compound serves as an ideal unsubstituted-phenyl baseline for systematic SAR exploration. The model indicates that p-methyl substitution and decreased molar refractivity favor ETA selectivity, while increased hydrophobicity of p-substituents enhances ETB selectivity [2]. Procurement of this compound as a synthetic intermediate enables the generation of a rationally designed analog library through electrophilic aromatic substitution, palladium-catalyzed cross-coupling, or directed ortho-metalation at the ethenesulfonamide phenyl ring. Each analog can then be screened in ET receptor binding assays with clear predictions from the published QSAR equations, increasing the probability of identifying potent, selective leads.

Carbonic Anhydrase and Off-Target Selectivity Profiling: Differentiating Sulfonamide Pharmacophores

Many sulfonamide-containing drugs exhibit significant carbonic anhydrase (CA) inhibition as an off-target activity, which can confound phenotypic screening results and lead to on-target toxicity in vivo [4]. The close benzenesulfonamide analog N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide (CAS 339016-87-4) is reported to target human carbonic anhydrases [4], whereas ethenesulfonamide-based endothelin antagonists such as YM-598 have demonstrated high selectivity for ETA over ETB and over other off-target receptors [1]. This compound can be employed as a chemical probe in CA inhibition panels (CA I, II, VII, IX, XII) using stopped-flow CO2 hydration assays to quantitatively determine whether the ethenesulfonamide scaffold exhibits reduced CA cross-reactivity compared to the benzenesulfonamide analog. Such data are critical for de-risking hit compounds that emerge from phenotypic screens where the sulfonamide moiety is present.

Quote Request

Request a Quote for (E)-2-phenyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]ethenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.